Tert-butyl 4-[5-(chloromethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-[5-(chloromethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O3/c1-14(2,3)19-13(18)17-6-4-10(5-7-17)12-8-11(9-15)20-16-12/h8,10H,4-7,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMXQYIAOYWZNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NOC(=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2091871-85-9 | |
| Record name | tert-butyl 4-[5-(chloromethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[5-(chloromethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of specific catalysts and reagents to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[5-(chloromethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, nucleophilic substitution of the chloromethyl group can lead to the formation of various substituted piperidine derivatives, while coupling reactions can result in the formation of complex biaryl compounds .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-[5-(chloromethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a useful tool for probing the activity of enzymes and receptors .
Medicine
Its ability to interact with specific molecular targets makes it a promising candidate for drug discovery .
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique reactivity and stability make it suitable for various applications, including the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl 4-[5-(chloromethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl 4-[5-(chloromethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate include:
- Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate
- 1-BOC-4-bromomethylpiperidine
- Tert-butyl 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Biological Activity
Tert-butyl 4-[5-(chloromethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and relevant case studies highlighting its applications in drug discovery and other fields.
Chemical Structure and Synthesis
The compound features a tert-butyl group , a piperidine ring , and an oxazole moiety . The synthesis typically involves multi-step reactions starting from readily available precursors, employing specific catalysts to achieve high yields and purity. Common methods include nucleophilic substitution reactions facilitated by the chloromethyl group, which can be modified to yield various derivatives.
The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The structural features allow it to modulate the activity of these targets, leading to diverse biological effects. The exact pathways involved depend on the application and target, but preliminary studies suggest potential roles in:
- Enzyme inhibition
- Receptor modulation
- Anticancer activity
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For example, research on oxazole derivatives has shown promising results against human leukemia (CEM-13) and breast adenocarcinoma (MCF-7) cell lines, demonstrating IC50 values in the sub-micromolar range .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5a | MCF-7 | 0.48 | Induces apoptosis |
| 5b | U-937 | 0.78 | Cell cycle arrest |
| tert-butyl derivative | CEM-13 | <1 | Enzyme inhibition |
Enzyme Interaction Studies
The compound's ability to interact with enzymes has been explored through various biochemical assays. For instance, flow cytometry assays revealed that certain oxazole derivatives can induce apoptosis in MCF-7 cells by increasing caspase activity, suggesting a mechanism involving the activation of apoptotic pathways .
Study on Anticancer Activity
In a notable study, derivatives of oxazole were tested for their cytotoxic effects on several cancer cell lines. The results indicated that these compounds not only inhibited cell proliferation but also triggered apoptotic processes through upregulation of pro-apoptotic factors .
Drug Discovery Applications
The unique chemical structure of this compound positions it as a valuable scaffold in drug discovery. Its reactivity allows for the development of new therapeutic agents targeting specific diseases. This has been particularly relevant in the search for novel anticancer drugs that can overcome resistance mechanisms seen with traditional therapies.
Q & A
Q. What are the common synthetic routes for Tert-butyl 4-[5-(chloromethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate, and how are intermediates characterized?
- Methodological Answer: Synthesis typically involves coupling reactions between chloromethyl-oxazole precursors and tert-butyl piperidine derivatives under reflux conditions in solvents like dichloromethane or ethyl acetate. Catalysts such as palladium complexes or coupling agents (e.g., EDC/HOBt) are employed to enhance yields . Key intermediates are characterized via:
- Nuclear Magnetic Resonance (NMR): To confirm regioselectivity and purity (e.g., distinguishing piperidine ring protons at δ 3.0–4.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS): For exact mass validation (±5 ppm accuracy) .
Example reaction conditions:
| Step | Reagents/Conditions | Solvent | Yield (%) |
|---|---|---|---|
| Oxazole formation | Chloromethylation with ClCH₂COCl, 0°C | DCM | 65–75 |
| Piperidine coupling | Pd(OAc)₂, 80°C | THF | 50–60 |
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer:
- Respiratory Protection: Use NIOSH-approved respirators due to potential inhalation hazards (Category 4 acute toxicity) .
- Skin/Eye Protection: Wear nitrile gloves and goggles; avoid direct contact (irritation reported in analogs) .
- Ventilation: Handle in a fume hood to mitigate exposure to toxic fumes during combustion .
- Emergency Protocols: Immediate rinsing with water for eye/skin contact and medical consultation for persistent symptoms .
Advanced Research Questions
Q. How can researchers optimize the yield of chloromethyl-oxazole formation during synthesis?
- Methodological Answer: Optimization strategies include:
- Temperature Control: Slow addition of ClCH₂COCl at 0°C to minimize side reactions (e.g., over-chlorination) .
- Catalyst Screening: Testing Pd-based catalysts (e.g., Pd(PPh₃)₄) for improved coupling efficiency .
- Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution kinetics .
Monitoring via thin-layer chromatography (TLC) (Rf = 0.3–0.5 in EtOAc/hexane) ensures reaction progression .
Q. What analytical techniques resolve discrepancies in spectroscopic data for this compound?
- Methodological Answer: Contradictions in NMR or mass spectra can arise from tautomerism or residual solvents. Mitigation approaches:
Q. How does the compound’s stability under varying conditions affect experimental outcomes?
- Methodological Answer: Stability studies reveal:
- Hydrolysis: Susceptibility to ester cleavage in acidic/basic conditions (monitored via HPLC at 254 nm) .
- Thermal Degradation: Decomposition above 150°C (TGA analysis shows 5% mass loss by 120°C) .
Storage recommendations: - Short-term: –20°C in desiccated amber vials.
- Long-term: –80°C under argon to prevent oxidation .
Q. What strategies address conflicting toxicity data in ecological or pharmacological studies?
- Methodological Answer: Limited toxicity data (e.g., no EC50 values for aquatic organisms) necessitate:
- Proteomics Profiling: Identify off-target binding (e.g., using SPR or ITC for receptor affinity assays) .
- QSAR Modeling: Predict ecotoxicological endpoints (e.g., LC50) based on chloromethyl group electronegativity .
- In Vitro Cytotoxicity: HepG2 cell assays (IC50 > 100 µM suggests low acute toxicity) .
Q. How is the compound utilized in drug discovery pipelines?
- Methodological Answer: Applications include:
- Kinase Inhibition: Screening against CDK2 or EGFR via fluorescence polarization assays .
- Prodrug Development: Hydrolysis of the tert-butyl group to release active piperidine intermediates .
- Biological Tool: Radiolabeling (³H/¹⁴C) for pharmacokinetic studies in rodent models .
Data Contradiction Analysis
Q. Why do synthetic yields vary across literature reports?
- Methodological Answer: Variations arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
